molecular formula C10H9NO5 B8796326 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE

3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE

Cat. No.: B8796326
M. Wt: 223.18 g/mol
InChI Key: RSAZKHRUKRPGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE is an organic compound with a unique structure that includes a phthalide core substituted with methoxy and nitromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE typically involves multi-step reactions starting from phthalic anhydride. One common route includes nitration to introduce the nitro group, followed by methoxylation to add the methoxy group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitutions occur efficiently.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phthalides depending on the nucleophile used

Scientific Research Applications

3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the observed biological effects .

Comparison with Similar Compounds

  • 3-Methoxy-4-nitrophthalide
  • 3-Methoxy-3-methylphthalide
  • 3-Nitromethylphthalide

Comparison: 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE is unique due to the presence of both methoxy and nitromethyl groups on the phthalide core. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

3-methoxy-3-(nitromethyl)-2-benzofuran-1-one

InChI

InChI=1S/C10H9NO5/c1-15-10(6-11(13)14)8-5-3-2-4-7(8)9(12)16-10/h2-5H,6H2,1H3

InChI Key

RSAZKHRUKRPGJB-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)O1)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-nitroindane-1,3-dione (22.3g., 0.117 moles) and methanol (100 ml) was heated under reflux for 4 hours, cooled, poured into water (1 liter), allowed to stand overnight then filtered. The solid was extracted with 5% sodium bicarbonate solution (200 ml). The insoluble material was filtered off, dried, and recrystallised from ethanol to give the Ψ-ester, 3-methoxy-3-nitromethylphthalide, m.p. 113°-114°. Acidification of the sodium bicarbonate filtrate, filtration and recrystallisation from ethanol gave the α-methyl ester, 2-methoxycarbonyl-ω-nitroacetophenone, m.p. 108°-9°.
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